1-(5-Bromopyrimidin-2-yl)cyclobutanol is a chemical compound characterized by the molecular formula C₈H₉BrN₂O and a molecular weight of 229.08 g/mol. It features a cyclobutanol moiety substituted with a 5-bromopyrimidine group, making it of interest in various fields of chemistry, biology, and medicine. This compound is primarily utilized as a building block in synthetic organic chemistry, particularly in the development of heterocyclic compounds and pharmaceuticals.
1-(5-Bromopyrimidin-2-yl)cyclobutanol can be sourced from chemical suppliers and is often used in research laboratories for various applications. Its synthesis has been documented in scientific literature, highlighting its potential biological activities, including antimicrobial and anticancer properties.
This compound is classified under organic compounds, specifically as a halogenated heterocyclic alcohol. The presence of both bromine and nitrogen in its structure classifies it further within the realm of functionalized pyrimidines, which are critical in medicinal chemistry.
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutanol typically involves the reaction of 5-bromopyrimidine with cyclobutanone. The reaction is generally performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
This method capitalizes on the nucleophilic nature of the cyclobutanone's carbonyl group, which reacts with the electrophilic carbon in the bromopyrimidine under basic conditions.
The molecular structure of 1-(5-Bromopyrimidin-2-yl)cyclobutanol can be represented as follows:
The compound features a cyclobutane ring with a hydroxyl group (alcohol) and a brominated pyrimidine substituent.
The structural data includes:
1-(5-Bromopyrimidin-2-yl)cyclobutanol can undergo several chemical transformations:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines or thiols), leading to diverse derivatives.
Common reagents for these reactions include potassium permanganate for oxidation and sodium azide for substitution reactions.
The mechanism of action for 1-(5-Bromopyrimidin-2-yl)cyclobutanol is primarily based on its ability to interact with biological targets through its functional groups. The bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxyl group may facilitate hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding .
1-(5-Bromopyrimidin-2-yl)cyclobutanol exhibits reactivity characteristic of both alcohols and halogenated compounds. Its reactivity includes:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized 1-(5-Bromopyrimidin-2-yl)cyclobutanol .
1-(5-Bromopyrimidin-2-yl)cyclobutanol has several notable applications:
Chemistry: It serves as an important intermediate in synthesizing more complex organic molecules.
Biology: Research indicates potential antimicrobial and anticancer activities, making it a candidate for further biological evaluation.
Medicine: Investigated for use as a pharmaceutical intermediate in drug development processes.
Industry: Utilized in creating new materials and as a reagent in various chemical reactions .
The assembly of the strained cyclobutane ring in 1-(5-Bromopyrimidin-2-yl)cyclobutanol presents distinct synthetic challenges due to ring strain and stability concerns. Two predominant strategies are employed: intramolecular C–H insertion and [2+2] cycloadditions. Intramolecular C–H amination leverages dirhodium catalysts to convert diazo precursors into cyclobutanols via carbene intermediates. This method yields the cyclobutanol scaffold with moderate to high efficiency (60–85%) but requires precise control over diastereoselectivity [4]. Alternatively, intermolecular [2+2] cycloadditions between alkenes and ketenes (or their equivalents) enable direct cyclobutane ring formation. For example, ketenes generated in situ from acid chlorides undergo cycloaddition with electron-deficient alkenes to form cyclobutanones, which are subsequently reduced to cyclobutanols. This approach benefits from scalability but faces limitations in stereocontrol and functional group compatibility [4] [10].
Photocatalytic [2+2] cycloadditions have emerged as a stereoselective alternative, utilizing UV light or visible-light catalysts (e.g., Ru(bpy)₃²⁺) to activate enone substrates for ring closure. This method achieves up to 90% yield and >20:1 diastereomeric ratios under optimized conditions, though it requires specialized equipment [4].
Table 1: Cyclization Methods for Cyclobutanol Core Synthesis
Method | Key Reagents/Catalysts | Yield Range | Diastereoselectivity |
---|---|---|---|
Intramolecular C–H Insertion | Dirhodium(II) Carboxamidates | 60–85% | Moderate (up to 5:1 dr) |
Keten-Alkene [2+2] Cycloaddition | Triethylamine, LiCl | 50–75% | Low to moderate |
Photocatalytic [2+2] Cycloaddition | Ru(bpy)₃Cl₂, UV/Visible Light | 70–90% | High (>20:1 dr) |
Stereoselective synthesis of 1-substituted cyclobutanols is critical for biological efficacy, as the spatial orientation of the pyrimidine moiety influences target binding. Chiral auxiliaries and asymmetric catalysis are the primary strategies for installing the C1 stereocenter. Chiral Evans oxazolidinones or Oppolzer sultams direct alkylation or reduction steps, achieving diastereomeric ratios >95:5. However, these auxiliaries require additional steps for installation and removal, reducing overall efficiency [4].
Transition metal-catalyzed asymmetric hydrogenation of cyclobutenones provides enantiomerically enriched cyclobutanols. Ru-BINAP catalysts facilitate hydrogenation with 90–98% ee but are limited to specific unsaturated precursors [9]. For existing racemic cyclobutanols, kinetic resolution using lipases or chiral catalysts (e.g., Jacobsen’s Co-salen complexes) selectively modifies one enantiomer, yielding >99% ee at the cost of 50% theoretical yield [4].
The 5-bromopyrimidin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr), exploiting the electron-deficient nature of pyrimidine rings. Cyclobutanol derivatives act as nucleophiles when deprotonated by strong bases (e.g., NaH or t-BuOK), displosing halides or sulfonates at the C2 position of pyrimidines. Regioselectivity is governed by the C2/C4 leaving group pattern: 2,4-Dichloropyrimidine reacts selectively at C4 with alkoxides, while 2,5-dibromopyrimidine allows sequential displacement at C5 and C2 positions [6].
Reactions in aprotic polar solvents (e.g., DMF or NMP) at 80–120°C achieve 70–95% yields. However, steric hindrance from the cyclobutanol scaffold can reduce efficiency to <50%, necessitating microwave irradiation (150°C, 30 min) to accelerate kinetics [6].
Palladium-catalyzed cross-couplings enable modular assembly of the pyrimidine-cyclobutanol bond. Suzuki-Miyaura coupling between 2-chloro-5-bromopyrimidine and boronic ester-functionalized cyclobutanol is ideal for late-stage diversification but requires pre-installation of boronate groups on the strained ring . Buchwald-Hartwig amination is unsuitable due to the ether-like nature of the C(cyclobutanol)–N(pyrimidine) bond [10].
Direct C–O coupling via Pd/phosphine complexes (e.g., Pd₂(dba)₃/XPhos) links unprotected cyclobutanol to 5-bromo-2-chloropyrimidine in a single step, yielding 65–80% under mild conditions. This method avoids pre-functionalization but demands rigorous exclusion of oxygen and moisture [5] .
Orthogonal protection is essential to prevent undesired reactions during cyclobutanol or pyrimidine functionalization. Key strategies include:
Table 2: Protecting Groups for 1-(5-Bromopyrimidin-2-yl)cyclobutanol Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions |
---|---|---|---|
Cyclobutanol OH | tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF | TBAF, THF or AcOH/H₂O/THF |
Pyrimidine Nitrogen | Propargyloxycarbonyl (Poc) | Poc-Cl, DMAP, CH₂Cl₂ | Pd/C, HCO₂NH₄, MeOH |
Cyclobutanol OH (acid-sensitive intermediates) | Tetrahydropyranyl (THP) | Dihydropyran, PPTS | PPTS, EtOH |
Scaling synthesis beyond laboratory quantities faces three primary hurdles:
Process Mass Intensity (PMI) optimization reveals solvent choice as critical: Replacing DMF with cyclopentyl methyl ether (CPME) in SNAr steps reduces PMI from 120 to 45 while maintaining 85% yield. Additionally, telescoping steps—skipping intermediate isolation—lowers waste generation by 40% [2] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8